(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
Overview
Description
Synthesis Analysis
The synthesis of sulfonate esters can be inferred from the first paper, where a task-specific ionic liquid, 1-butyl-3-methylimidazolium p-toluenesulfinate, is used as a nucleophile to react with alkyl bromides to prepare sulfones in excellent yields . This suggests that similar ionic liquids could potentially be used to synthesize (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) by reacting with an appropriate diol precursor.
Molecular Structure Analysis
The structure of sulfonate esters can be complex, as indicated by the second paper, which describes the structure of 1-(3-butynyl)pyridinium p-toluenesulfonate . This compound exhibits a C-H...O hydrogen bond in the solid state, which is a common feature in sulfonate salts. Disorder in both the cation and anion was observed, which could also be relevant for the molecular structure analysis of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate).
Chemical Reactions Analysis
The reactivity of p-toluenesulfonate esters can be gleaned from the third paper, where N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate is used as a highly active and selective esterification catalyst . This indicates that p-toluenesulfonate esters can participate in esterification reactions, which could be relevant for understanding the chemical reactions involving (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate).
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate), they do provide information on related compounds. For instance, the use of ionic liquids for synthesis suggests that (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) might have good solubility in such solvents . The structural complexity and potential for disorder in the crystal lattice could affect the melting point and other physical properties. The catalytic activity observed in related sulfonate esters implies that (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) might also exhibit interesting reactivity patterns.
Scientific Research Applications
Catalysis and Synthesis
- Iron(III) p-toluenesulfonate, a relative of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate), is recognized as an efficient catalyst for acetylation processes in alcohols, phenols, and aldehydes, thus broadening its applicability in organic synthesis (Baldwin et al., 2012).
Synthesis of Complex Compounds
- The compound has been involved in the synthesis and structural characterization of complex molecules like 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate, indicating its role in constructing compounds with specific applications, especially in materials science (Juan, Dabin, & Zhou, 2015).
Intermediate in Coenzyme Q10 Synthesis
- It serves as a key intermediate in the synthesis of coenzyme Q10, a vital component in cellular energy production and antioxidant protection. This highlights its importance in biochemical applications and potential in pharmaceutical manufacturing (Mu et al., 2011).
Esterification Catalyst
- N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate, closely related to (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate), has been used as a highly active and selective esterification catalyst. This property can be vital in various industrial and laboratory chemical synthesis processes, emphasizing the compound's versatility in chemical transformations (Sattenapally et al., 2013).
Safety And Hazards
The safety data sheet for ethyl p-toluenesulfonate, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and is suspected of causing cancer . The safety data sheet for p-toluenesulfonic acid, another related compound, indicates similar hazards .
Future Directions
The future directions for research on compounds like “(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)” could involve further exploration of their potential uses in scientific research. For example, p-toluenesulfonic acid doped vanadium pentoxide/polypyrrole film has been studied for its potential use as a highly sensitive hydrogen sensor . Another study suggested that p-toluenesulfonates could be accurately monitored and quantified in the pharmaceutical industry .
properties
IUPAC Name |
[(2S)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSCDBZHHLIPOI-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927935 | |
Record name | 2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
CAS RN |
133095-74-6 | |
Record name | 2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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